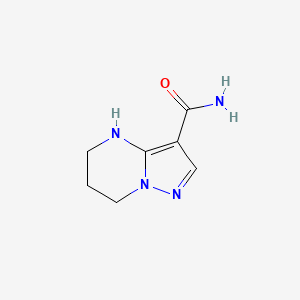

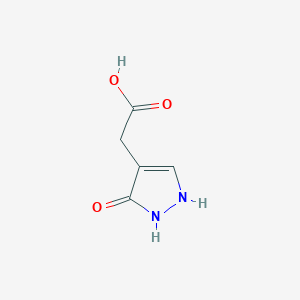

C1Ccnc2=C(C(=O)N)C=NN21

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C1Ccnc2=C(C(=O)N)C=NN21 is a chemical compound that belongs to the class of pyrazolo[4,3-c]quinolines. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.

科学的研究の応用

1. Inhibition of Hepatitis B Virus (HBV) The compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Development of Anti-HBV Drugs

Due to its effectiveness in inhibiting HBV, the compound is considered a potential anti-HBV therapeutic drug. In an HBV AAV mouse model, the lead compound 45, which is a derivative of the compound, was able to inhibit HBV DNA viral load through oral administration .

Asymmetric Reductive Dearomatization

The compound has been used in a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .

Synthesis of Zanubrutinib

Zanubrutinib, a powerful BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target, contains the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The compound provides an efficient route toward its synthesis .

Synthesis of CDK9 Inhibitor

The compound A, a potent and selective inhibitor of CDK9, which enables short duration of target engagement for the treatment of hematological malignancies, also contains the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .

Synthesis of Selective KV1.5 Blockers

The compound and its derivatives play an important role in selective inhibitor and selective KV1.5 blockers such as BMS394136 .

作用機序

Target of Action

The primary target of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is the Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that has been extensively researched for the treatment of autoimmune and oncology-related illnesses .

Mode of Action

The compound interacts with BTK by inhibiting its activity. This inhibition is achieved through the compound’s interaction with the active site of BTK, thereby preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

The inhibition of BTK affects multiple biochemical pathways. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and signaling . Inhibition of BTK can lead to the suppression of B-cell mediated immune responses .

Pharmacokinetics

It has been shown that the compound can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .

Result of Action

The result of the compound’s action is the inhibition of BTK activity, leading to the suppression of B-cell mediated immune responses . This can have therapeutic effects in conditions where B-cell activity is implicated, such as certain autoimmune diseases and cancers .

特性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDLMEWUTRWGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

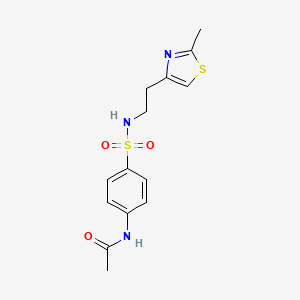

![N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2803049.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]azepan-2-one](/img/structure/B2803053.png)

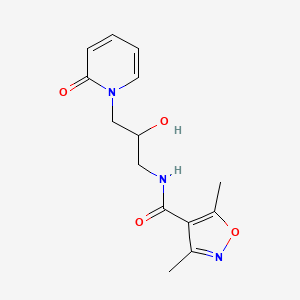

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2803057.png)

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)